molecular formula C19H30N2O5 B4075107 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine oxalate

1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine oxalate

Cat. No. B4075107
M. Wt: 366.5 g/mol
InChI Key: BBICBAZFRNQRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine oxalate, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has gained significant attention in scientific research due to its potential therapeutic properties. TFMPP has been studied extensively for its effects on the central nervous system and its potential use in the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine oxalate is not fully understood. However, it is believed to act on the serotonergic system by binding to and activating serotonin receptors in the brain. This leads to an increase in serotonin levels, which can result in the anxiogenic and hallucinogenic effects observed with 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine oxalate use.
Biochemical and Physiological Effects:
1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine oxalate has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine oxalate has also been shown to increase the release of neurotransmitters such as dopamine and norepinephrine.

Advantages and Limitations for Lab Experiments

1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine oxalate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its effects are well documented. However, 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine oxalate has several limitations. It has a narrow therapeutic index, meaning that the difference between a therapeutic dose and a toxic dose is small. 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine oxalate is also highly lipophilic, meaning that it can easily cross the blood-brain barrier and have effects on the central nervous system.

Future Directions

There are several future directions for research involving 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine oxalate. One area of interest is its potential use in the treatment of anxiety and depression. 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine oxalate has been shown to have anxiogenic effects, which could be useful in the treatment of anxiety disorders. Additionally, 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine oxalate has been shown to increase the release of dopamine and norepinephrine, which could be useful in the treatment of depression. Another area of interest is the development of new compounds based on the structure of 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine oxalate. These compounds could have improved therapeutic properties and fewer side effects than 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine oxalate. Finally, more research is needed to fully understand the mechanism of action of 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine oxalate and its effects on the central nervous system.

Scientific Research Applications

1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine oxalate has been extensively studied for its potential therapeutic properties. It has been shown to have anxiogenic and hallucinogenic effects on the central nervous system. 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine oxalate has also been studied for its potential use in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.

properties

IUPAC Name

1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O.C2H2O4/c1-14-13-15(17(2,3)4)5-6-16(14)20-12-11-19-9-7-18-8-10-19;3-1(4)2(5)6/h5-6,13,18H,7-12H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBICBAZFRNQRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCCN2CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine oxalate
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1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine oxalate
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1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine oxalate
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1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine oxalate
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1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine oxalate
Reactant of Route 6
1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine oxalate

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